molecular formula C19H23NO5S B11598259 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid

6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid

Cat. No.: B11598259
M. Wt: 377.5 g/mol
InChI Key: CWHVHARZUAFEQD-UHFFFAOYSA-N
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Description

6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid is an organic compound with the molecular formula C19H23NO5S It is characterized by the presence of a sulfonyl group attached to a hexanoic acid backbone, with a phenyl ring substituted with a 2-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-(2-methylphenoxy)aniline with a suitable sulfonyl chloride, followed by the coupling of the resulting sulfonamide with hexanoic acid. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at the positions ortho and para to the sulfonyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl and hexanoic acid moieties may interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylphenoxy)benzenesulfonamide: Similar structure but lacks the hexanoic acid moiety.

    Hexanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.

Uniqueness

6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid is unique due to the combination of its sulfonyl, phenyl, and hexanoic acid groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

6-[[4-(2-methylphenoxy)phenyl]sulfonylamino]hexanoic acid

InChI

InChI=1S/C19H23NO5S/c1-15-7-4-5-8-18(15)25-16-10-12-17(13-11-16)26(23,24)20-14-6-2-3-9-19(21)22/h4-5,7-8,10-13,20H,2-3,6,9,14H2,1H3,(H,21,22)

InChI Key

CWHVHARZUAFEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O

Origin of Product

United States

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